molecular formula C33H39N3O3 B11672131 1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one

Cat. No.: B11672131
M. Wt: 525.7 g/mol
InChI Key: QKEXHEXLFRRNBI-UHFFFAOYSA-N
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Description

11-[4-(DIETHYLAMINO)PHENYL]-3-(2-FURYL)-10-HEXANOYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core

Preparation Methods

The synthesis of 11-[4-(DIETHYLAMINO)PHENYL]-3-(2-FURYL)-10-HEXANOYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple stepsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

11-[4-(DIETHYLAMINO)PHENYL]-3-(2-FURYL)-10-HEXANOYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 11-[4-(DIETHYLAMINO)PHENYL]-3-(2-FURYL)-10-HEXANOYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include other dibenzo[b,e][1,4]diazepin-1-one derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of 11-[4-(DIETHYLAMINO)PHENYL]-3-(2-FURYL)-10-HEXANOYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of diethylamino, furyl, and hexanoyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C33H39N3O3

Molecular Weight

525.7 g/mol

IUPAC Name

6-[4-(diethylamino)phenyl]-9-(furan-2-yl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H39N3O3/c1-4-7-8-15-31(38)36-28-13-10-9-12-26(28)34-27-21-24(30-14-11-20-39-30)22-29(37)32(27)33(36)23-16-18-25(19-17-23)35(5-2)6-3/h9-14,16-20,24,33-34H,4-8,15,21-22H2,1-3H3

InChI Key

QKEXHEXLFRRNBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CO3)NC4=CC=CC=C41)C5=CC=C(C=C5)N(CC)CC

Origin of Product

United States

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